

# An In-depth Technical Guide to the Chemical Properties of Antifungal Agent 93

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Compound of Interest		
Compound Name:	Antifungal agent 93	
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Researchers and drug development professionals are constantly seeking novel antimicrobial agents to combat the growing threat of resistant pathogens. Among the promising new candidates is **Antifungal Agent 93**, a potent compound identified as a thiazolotriazole derivative. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and potential mechanism of action, based on recent scientific findings.

### **Chemical and Physical Properties**

**Antifungal Agent 93**, also referred to as compound 10 in foundational research, is a synthetic molecule with a complex heterocyclic structure.[1][2] Its core is a thiazolo[2,3-c][3]triazole scaffold, which is a subject of growing interest in medicinal chemistry for its diverse pharmacological activities.[4]

Property	Value	Source
Molecular Formula	C24H26N6OS2	[1]
Molecular Weight	478.63 g/mol	[1]
SMILES	O=C(NC1=CC=C(N2CCN(CC) CC2)C=C1)CSC3=NN=C4N3C (C5=CC=CC=C5)=CS4	[1]

Further physical properties such as melting point, solubility, and pKa have not been detailed in the currently available literature.



#### **Antimicrobial Activity**

**Antifungal Agent 93** has demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of both bacteria and fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the agent that prevents visible growth, have been determined for several microorganisms.

Organism	Туре	MIC (μg/mL)	Source
Bacillus subtilis	Gram-positive bacteria	32	[1][5]
Streptococcus mutans	Gram-positive bacteria	8	[1][4][2][5]
Escherichia coli	Gram-negative bacteria	16	[1][4][2][5]
Salmonella typhi	Gram-negative bacteria	16	[1][4][2][5]
Candida albicans	Fungus	32	[1][4][2][5]

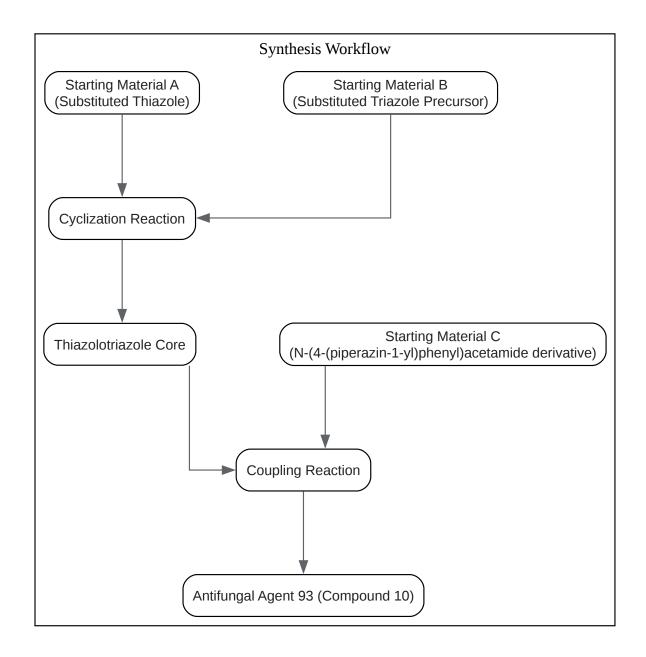
#### **Experimental Protocols**

The following protocols are based on the methodologies described in the primary literature for the synthesis and antimicrobial evaluation of **Antifungal Agent 93**.

#### Synthesis of Antifungal Agent 93 (Compound 10)

The synthesis of **Antifungal Agent 93** is achieved through a multi-step process, beginning with the formation of the core thiazolotriazole structure, followed by the addition of the side chains. The general synthetic route is outlined below. While the specific reaction conditions, such as solvents, temperatures, and reaction times, are detailed in the source publication, the following provides a conceptual workflow.





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A simplified workflow for the synthesis of **Antifungal Agent 93**.

## **Antimicrobial Susceptibility Testing**

The antimicrobial activity of **Antifungal Agent 93** was determined using the broth microdilution method.



- Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media to achieve a specific cell density (e.g., 10<sup>5</sup> CFU/mL).
- Serial Dilution: **Antifungal Agent 93** was serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation: Each well was inoculated with the prepared microbial suspension.
- Incubation: The plates were incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
- Determination of MIC: The MIC was determined as the lowest concentration of the compound that showed no visible growth of the microorganism.

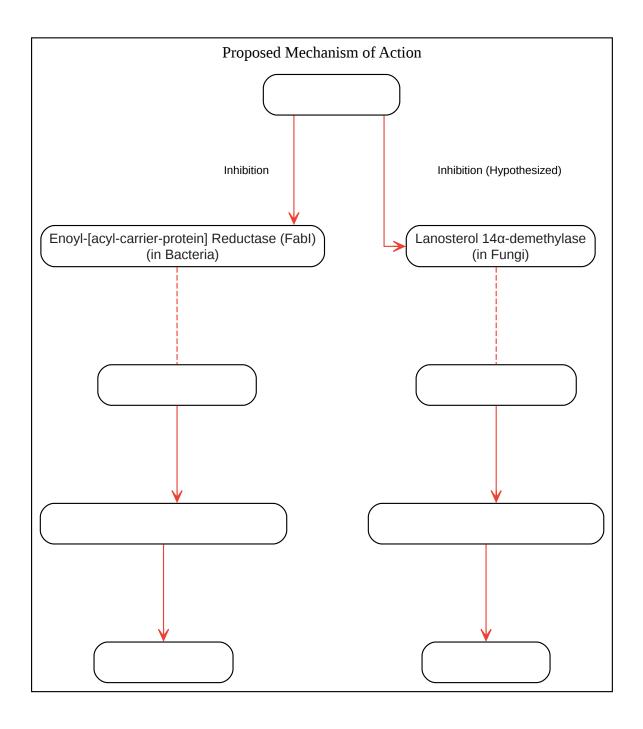
#### **Mechanism of Action**

The precise mechanism of action for **Antifungal Agent 93** is still under investigation; however, in silico studies and the known mechanisms of related compounds provide strong indications of its potential target.[4]

Thiazole and triazole-based antifungal agents are known to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7] They typically achieve this by targeting the enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme. [6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[3]

For **Antifungal Agent 93** specifically, computational docking studies have suggested a high binding affinity to the bacterial enzyme enoyl-[acyl-carrier-protein] reductase (Fabl).[4][2] This enzyme is crucial for the synthesis of fatty acids, which are essential for bacterial membrane formation and survival. Inhibition of Fabl would disrupt bacterial cell wall synthesis, leading to cell death. This suggests a dual mechanism of action, targeting different essential pathways in fungi and bacteria.





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